molecular formula C14H9F3N2S B2390606 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-76-2

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2390606
CAS No.: 478049-76-2
M. Wt: 294.3
InChI Key: YSYAQDCCXOXHSZ-UHFFFAOYSA-N
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Description

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a trifluoromethyl group, a phenylsulfanyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a nicotinonitrile derivative, followed by the introduction of the phenylsulfanyl group. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenylsulfanyl group can participate in various binding interactions, potentially affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile: Lacks the methyl group at the 6-position.

    6-Methyl-4-(trifluoromethyl)nicotinonitrile: Lacks the phenylsulfanyl group.

    6-Methyl-2-(phenylsulfanyl)nicotinonitrile: Lacks the trifluoromethyl group.

Uniqueness

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its trifluoromethyl, phenylsulfanyl, and nicotinonitrile groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYAQDCCXOXHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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